molecular formula C3H9ClN2O2S B2951275 (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride CAS No. 2470435-64-2

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride

Cat. No.: B2951275
CAS No.: 2470435-64-2
M. Wt: 172.63
InChI Key: DACLCUKZYVUFND-UHFFFAOYSA-N
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Description

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride typically involves the dioxothietanylation of heterocycles. One common method includes treating NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide. This reaction occurs regioselectively and yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially with triazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium tert-butoxide and dibromo compounds are frequently employed.

Major Products:

Scientific Research Applications

(1,1-Dioxothietan-3-yl)hydrazine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a subject of study in biochemical research.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share a similar dioxothietanyl structure and exhibit comparable chemical reactivity.

    Hydrazine Derivatives: Compounds like hydralazine have similar hydrazine functional groups and are used in various applications.

Uniqueness: (1,1-Dioxothietan-3-yl)hydrazine;hydrochloride stands out due to its unique combination of dioxothietanyl and hydrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1,1-dioxothietan-3-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c4-5-3-1-8(6,7)2-3;/h3,5H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLCUKZYVUFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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